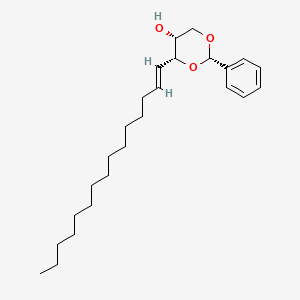

(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol: is a synthetic organic compound with the molecular formula C25H40O3 . This compound is characterized by its unique structure, which includes a benzylidene group and a long aliphatic chain. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol typically involves the protection of hydroxyl groups and the formation of the benzylidene acetal. The process generally includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using benzylidene chloride in the presence of a base such as sodium hydride.

Formation of Benzylidene Acetal: The protected intermediate is then subjected to acetal formation using benzylidene chloride and a catalytic amount of an acid such as p-toluenesulfonic acid.

Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives.

Aplicaciones Científicas De Investigación

(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mecanismo De Acción

The mechanism of action of (2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, modulating their activity. The long aliphatic chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function .

Comparación Con Compuestos Similares

Similar Compounds

(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol: is similar to other benzylidene derivatives and long-chain aliphatic compounds.

D-sphingosine: A related compound with a similar structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a benzylidene group and a long aliphatic chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Actividad Biológica

(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol, commonly referred to as benzylidene triol, is a compound with notable structural features that suggest potential biological activities. With a molecular formula of C25H40O3 and a molar mass of 388.58 g/mol, this compound has been the subject of various studies aimed at elucidating its biological properties.

The compound's structure includes a benzylidene group and a triol moiety, which contribute to its reactivity and interaction with biological systems. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C25H40O3 |

| Molar Mass | 388.58 g/mol |

| CAS Number | 114275-39-7 |

| WGK (Water Hazard Class) | 3 |

Antioxidant Properties

Research has indicated that compounds with similar structural characteristics often exhibit antioxidant activity. A study focusing on related benzylidene derivatives demonstrated significant radical scavenging ability and inhibition of lipid peroxidation. These findings suggest that this compound may possess similar antioxidant properties.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is particularly noteworthy. In related studies involving similar compounds, it was observed that they effectively inhibited pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition is crucial in conditions like inflammatory bowel disease (IBD), where excessive cytokine production leads to tissue damage.

The proposed mechanism for the anti-inflammatory activity includes the suppression of NF-κB activation and the downregulation of adhesion molecules involved in monocyte adhesion to endothelial cells. This aligns with findings from studies on benzylidene derivatives where the inhibition of TNF-α-induced pathways was highlighted.

Study 1: Inhibition of TNF-α Production

In a controlled experiment assessing the impact of this compound on TNF-α production in macrophages exposed to lipopolysaccharides (LPS), significant reductions in TNF-α levels were observed. The compound demonstrated a dose-dependent response with an IC50 value indicative of its potency.

Study 2: Protective Effects in Colitis Models

In vivo studies using rodent models of colitis showed that administration of this compound resulted in reduced clinical symptoms and histological scores associated with intestinal inflammation. The protective effects were attributed to its ability to modulate immune responses and reduce oxidative stress markers.

Propiedades

IUPAC Name |

(2S,4R,5R)-4-[(E)-pentadec-1-enyl]-2-phenyl-1,3-dioxan-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24-23(26)21-27-25(28-24)22-18-15-14-16-19-22/h14-20,23-26H,2-13,21H2,1H3/b20-17+/t23-,24-,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTPMQQWQQXCFP-SSCCHPJCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC1C(COC(O1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]1[C@@H](CO[C@@H](O1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.